Daphnetin

Catalog No.
S525011
CAS No.
486-35-1
M.F
C9H6O4
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daphnetin

CAS Number

486-35-1

Product Name

Daphnetin

IUPAC Name

7,8-dihydroxychromen-2-one

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H

InChI Key

ATEFPOUAMCWAQS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)O

Synonyms

7,8-dihydroxycoumarin, daphnetin

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)O

Anticancer Properties

Daphnetin exhibits promising anti-cancer effects in various studies. Research suggests it can suppress the growth and proliferation of cancer cells through various mechanisms, including:

  • Inducing cell death (apoptosis): Daphnetin triggers apoptosis in cancer cells, leading to their self-destruction .
  • Anti-angiogenesis: It hinders the formation of new blood vessels, crucial for tumor growth and metastasis .
  • Modulating cell signaling pathways: Daphnetin affects various signaling pathways involved in cancer development and progression .

Antibacterial Activity

Daphnetin demonstrates antibacterial properties against various bacterial strains, including the common stomach ulcer-causing bacterium, Helicobacter pylori . This activity makes it a potential candidate for developing novel antibacterial agents.

Anti-inflammatory and Neuroprotective Effects

Daphnetin exhibits anti-inflammatory and neuroprotective properties in animal models. Studies suggest it can:

  • Reduce inflammation: Daphnetin may suppress the production of inflammatory mediators, offering potential benefits in managing inflammatory conditions like arthritis .
  • Improve cognitive function: Daphnetin administration in animal models has shown improved memory and learning, suggesting potential benefits for neurodegenerative diseases .

Daphnetin, also known as 7,8-dihydroxycoumarin, is a naturally occurring compound belonging to the coumarin family. It is primarily isolated from plants of the genus Daphne, which are part of the Thymelaeaceae family. Daphnetin has a chemical formula of C₉H₆O₄ and features a coumarin-like backbone with two hydroxyl groups at positions 7 and 8, distinguishing it from other coumarins. This compound appears as an odorless and tasteless powder that is soluble in organic solvents like ethanol and methanol but has limited solubility in water .

Daphnetin's mechanism of action is multifaceted and depends on the specific biological context. Here are some potential mechanisms:

  • Protein Kinase Inhibition: Daphnetin can inhibit the activity of specific protein kinases, such as epidermal growth factor receptor (EGFR), protein kinase A (PKA), and protein kinase C (PKC) []. This may lead to the suppression of cell proliferation and altered cellular signaling pathways.
  • Antioxidant Activity: The presence of hydroxyl groups in its structure suggests potential free radical scavenging activity, helping to protect cells from oxidative stress [].
  • Antimalarial Effects: Studies suggest daphnetin may have schizontocidal activity against malaria parasites, but the exact mechanism requires further investigation [].
, including:

  • Glycosylation: Daphnetin can be enzymatically converted to daphnin (7-O-glucoside) through the action of O-dihydroxycoumarin 7-O-glucosyltransferase .
  • Hydrolysis: It can be hydrolyzed to yield its glycosidic derivative, daphnin, or reformed from daphnin under specific conditions .
  • Condensation Reactions: Daphnetin derivatives can be synthesized via Knoevenagel condensation and acid-catalyzed Pechmann reactions, allowing for structural modifications that enhance its biological activity .

Daphnetin exhibits a wide range of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit the TLR4/NF-kB signaling pathway, which plays a crucial role in inflammatory responses. This inhibition helps mitigate inflammation in various animal models .
  • Antioxidant Properties: Daphnetin demonstrates significant radical scavenging activity, making it effective against oxidative stress. Its derivatives have shown enhanced antioxidant capabilities depending on their substituents .
  • Neuroprotective Effects: Research indicates that daphnetin may protect against neurodegenerative processes by modulating inflammatory signaling pathways and reducing oxidative damage .

Daphnetin can be synthesized through several methods:

  • From Pyrogallol: Heating pyrogallol with propionic acid under concentrated sulfuric acid catalysis produces daphnetin .
  • Using 2,3,4-Trihydroxybenzaldehyde: In the presence of N,N-diethylaniline and ethyl acetate under nitrogen atmosphere, daphnetin can be synthesized from 2,3,4-trihydroxybenzaldehyde .
  • Isolation from Plants: Daphnetin is traditionally extracted from Daphne species using solvents like ethanol or methanol, followed by chromatographic techniques for purification .

Daphnetin has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, daphnetin is being explored for therapeutic uses in treating conditions like arthritis, neurodegenerative diseases, and cancer .
  • Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative or additive in food products .
  • Cosmetics: Daphnetin's skin-protective effects may also find applications in cosmetic formulations aimed at reducing oxidative stress on the skin .

Daphnetin interacts with various biological molecules:

  • Human Serum Albumin Binding: Studies show that daphnetin binds to human serum albumin, affecting its microenvironment and potentially influencing drug delivery and metabolism .
  • Enzymatic Interactions: Its conversion between daphnin and daphnetin involves enzymatic pathways that are crucial for its biological activities and metabolism within the body .

Daphnetin shares structural similarities with several other compounds but possesses unique characteristics that distinguish it:

Compound NameStructural FeaturesUnique Aspects
CoumarinBasic coumarin structureLacks additional hydroxyl groups
UmbelliferoneHydroxycoumarin with one hydroxylFewer hydroxyl groups; less potent antioxidant
ScopoletinContains methoxy groupDifferent functional groups affecting solubility
7-HydroxycoumarinHydroxyl at position 7Similar but lacks hydroxyl at position 8

Daphnetin's unique arrangement of hydroxyl groups contributes significantly to its enhanced biological activity compared to these similar compounds. Its strong antioxidant capacity and specific anti-inflammatory effects make it a valuable compound for further research and application in health-related fields .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.02660867 g/mol

Monoisotopic Mass

178.02660867 g/mol

Heavy Atom Count

13

Melting Point

262.0 掳C

UNII

XC84571RD2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

486-35-1

Wikipedia

Daphnetin

Dates

Modify: 2023-08-15
Rajniak et al. Biosynthesis of redox-active metabolites in response to iron deficiency in plants. Nature Chemical Biology, doi: 10.1038/s41589-018-0019-2, published online 26 March 2018

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